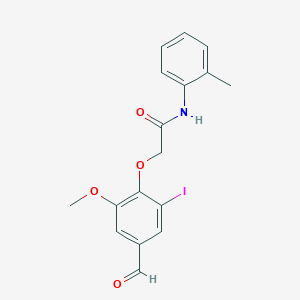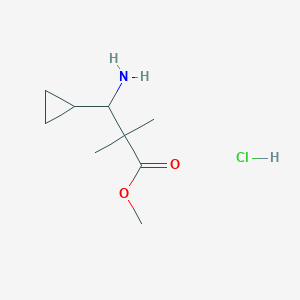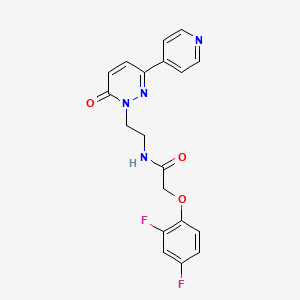
4-chloro-1-cyclopentyl-3-(methoxymethyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-1-cyclopentyl-3-(methoxymethyl)-1H-pyrazole, also known as MK-677, is a non-peptide growth hormone secretagogue. It stimulates the release of growth hormone by mimicking the action of ghrelin, a hormone that stimulates appetite and growth hormone secretion. MK-677 has gained attention in the scientific community due to its potential for treating growth hormone deficiency, muscle wasting, and osteoporosis.
Wirkmechanismus
4-chloro-1-cyclopentyl-3-(methoxymethyl)-1H-pyrazole works by binding to the ghrelin receptor, which stimulates the release of growth hormone from the pituitary gland. It also increases the production of insulin-like growth factor-1 (IGF-1), a hormone that promotes growth and development.
Biochemical and Physiological Effects:
This compound has been shown to increase lean body mass and decrease fat mass in both animal and human studies. It also improves bone mineral density and bone turnover. In addition, this compound has been found to improve sleep quality and cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-chloro-1-cyclopentyl-3-(methoxymethyl)-1H-pyrazole in lab experiments is its ability to stimulate growth hormone release without the need for injections. This makes it a more convenient and less invasive method for studying the effects of growth hormone. However, one limitation is that this compound may not fully replicate the effects of endogenous growth hormone, as it only stimulates the release of growth hormone and does not affect other hormones that are released in response to growth hormone.
Zukünftige Richtungen
There are several potential future directions for research on 4-chloro-1-cyclopentyl-3-(methoxymethyl)-1H-pyrazole. One area of interest is its potential for treating age-related muscle wasting and osteoporosis. Another area of interest is its potential for improving cognitive function in elderly individuals. Additionally, there is interest in exploring the use of this compound in combination with other therapies for treating growth hormone deficiency and other conditions.
Synthesemethoden
4-chloro-1-cyclopentyl-3-(methoxymethyl)-1H-pyrazole is synthesized through a series of chemical reactions involving cyclopentanone, hydrazine, and chloromethyl methyl ether. The final product is purified through recrystallization to obtain a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
4-chloro-1-cyclopentyl-3-(methoxymethyl)-1H-pyrazole has been extensively studied in animal models and human clinical trials. In animal studies, this compound has been shown to increase growth hormone levels, muscle mass, and bone density. In human trials, this compound has been found to increase growth hormone levels, improve body composition, and increase bone turnover.
Eigenschaften
IUPAC Name |
4-chloro-1-cyclopentyl-3-(methoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O/c1-14-7-10-9(11)6-13(12-10)8-4-2-3-5-8/h6,8H,2-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMITPIDBJQGIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN(C=C1Cl)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(Z)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B2875874.png)
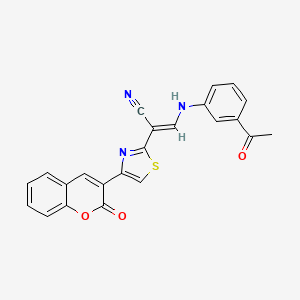
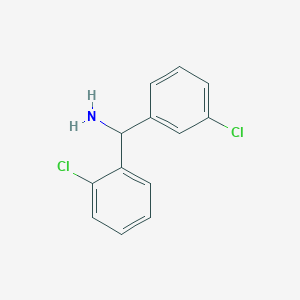
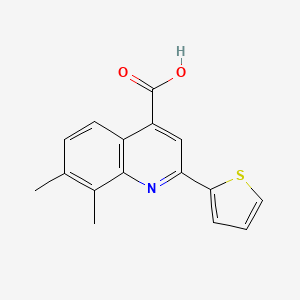
![4-cyano-N-[phenyl(5-pyrrolidin-1-yl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2875881.png)
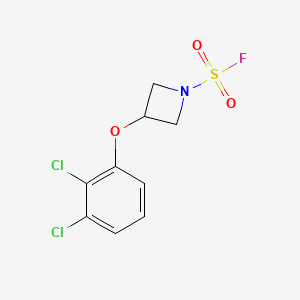
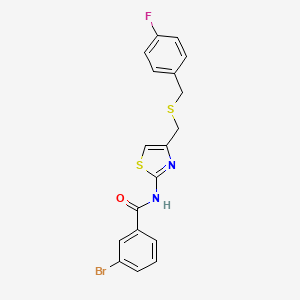
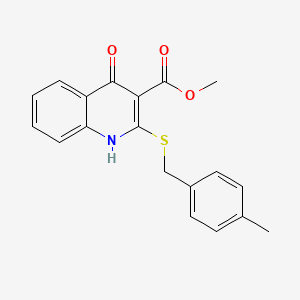
![2-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylene)malononitrile](/img/structure/B2875886.png)
![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzonitrile](/img/structure/B2875888.png)

